molecular formula C14H20N2O5S B6069984 ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate

ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate

Cat. No. B6069984
M. Wt: 328.39 g/mol
InChI Key: CDZXBIJUSSYCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and activation of B cells, which are a type of immune cell. Inhibiting BTK has been shown to be an effective strategy for the treatment of various autoimmune diseases and cancers.

Mechanism of Action

TAK-659 works by inhibiting the activity of BTK, which is a critical enzyme in the development and activation of B cells. B cells are a type of immune cell that plays a critical role in the immune response. Inhibiting BTK prevents the activation of B cells and reduces the production of inflammatory cytokines. This makes TAK-659 a promising candidate for the treatment of various autoimmune diseases and cancers.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activation of B cells. It has also been shown to reduce the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. TAK-659 has been well-tolerated in preclinical studies and has shown minimal toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using TAK-659 in lab experiments include its potent inhibitory activity against BTK, its effectiveness in preclinical models of autoimmune diseases and cancers, and its well-tolerated nature. However, the limitations of using TAK-659 in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for the treatment of autoimmune diseases and cancers. Another potential direction is the study of the molecular mechanisms underlying the inhibitory activity of TAK-659 against BTK. Additionally, the potential synergistic effects of TAK-659 with other therapeutic agents could be explored. Finally, the development of more cost-effective and efficient synthesis methods for TAK-659 could make it more accessible for scientific research.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-aminophenylsulfonamide with tetrahydro-2-furanmethanol. The resulting compound is then reacted with ethyl chloroformate to form the final product, ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate. The synthesis process has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of BTK, which makes it a promising candidate for the treatment of various autoimmune diseases and cancers. TAK-659 has been shown to be effective in preclinical models of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also been shown to be effective in preclinical models of various cancers such as lymphoma and leukemia.

properties

IUPAC Name

ethyl N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-2-20-14(17)16-11-5-7-13(8-6-11)22(18,19)15-10-12-4-3-9-21-12/h5-8,12,15H,2-4,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZXBIJUSSYCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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